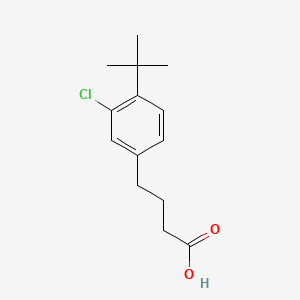
Benzenebutanoic acid, 3-chloro-4-(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenebutanoic acid, 3-chloro-4-(1,1-dimethylethyl)- is an organic compound with the molecular formula C18H27ClO2 It is a derivative of benzenebutanoic acid, characterized by the presence of a chlorine atom and a tert-butyl group on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenebutanoic acid, 3-chloro-4-(1,1-dimethylethyl)- typically involves the chlorination of benzenebutanoic acid derivatives followed by the introduction of the tert-butyl group. One common method is the Friedel-Crafts alkylation reaction, where benzenebutanoic acid is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Benzenebutanoic acid, 3-chloro-4-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
Benzenebutanoic acid, 3-chloro-4-(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzenebutanoic acid, 3-chloro-4-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
Benzenebutanoic acid, 4-chloro-: Similar structure but lacks the tert-butyl group.
Benzenebutanoic acid, 3,5-dichloro-: Contains two chlorine atoms on the benzene ring.
Benzenebutanoic acid, 4-tert-butyl-: Similar structure but lacks the chlorine atom.
Uniqueness
Benzenebutanoic acid, 3-chloro-4-(1,1-dimethylethyl)- is unique due to the presence of both a chlorine atom and a tert-butyl group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
32808-63-2 |
|---|---|
Fórmula molecular |
C14H19ClO2 |
Peso molecular |
254.75 g/mol |
Nombre IUPAC |
4-(4-tert-butyl-3-chlorophenyl)butanoic acid |
InChI |
InChI=1S/C14H19ClO2/c1-14(2,3)11-8-7-10(9-12(11)15)5-4-6-13(16)17/h7-9H,4-6H2,1-3H3,(H,16,17) |
Clave InChI |
UYBQFSRGLVQUQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C(C=C1)CCCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


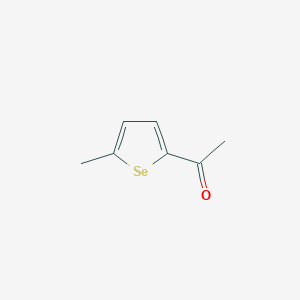
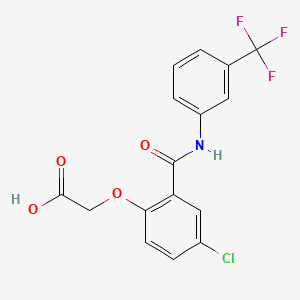


![[Dichloro(phenyl)methyl]sulfinylmethylbenzene](/img/structure/B14682909.png)
![4-Methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B14682912.png)
propanedioate](/img/structure/B14682914.png)
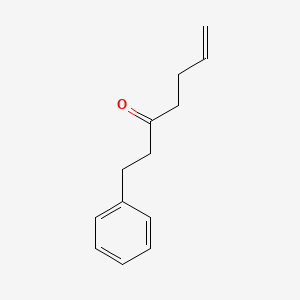
![4,10a-Epoxycyclopenta[6,7]naphtho[1,2-c]furan-1,3,7(4H)-trione](/img/structure/B14682922.png)
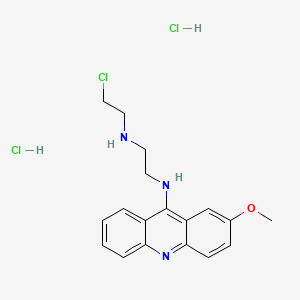
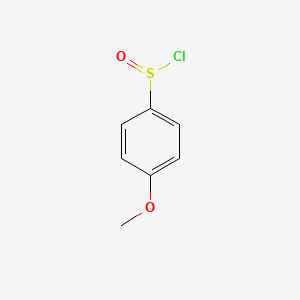
![N-[4-(cyclopentylmethyl)cyclohexyl]acetamide](/img/structure/B14682954.png)
![Ethyl 2-[(E)-(2-chlorophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14682967.png)

